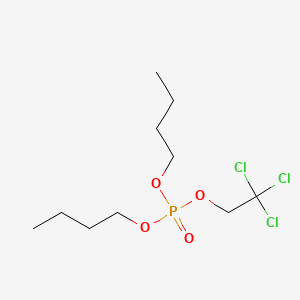
4-Oxo-4H-thiopyran-3-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-4H-thiopyran-3-carbonyl chloride is a chemical compound with the molecular formula C6H3ClO2S. It is a derivative of thiopyran, a sulfur-containing heterocycle, and is characterized by the presence of a carbonyl chloride group at the 3-position and an oxo group at the 4-position of the thiopyran ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-thiopyran-3-carbonyl chloride typically involves the chlorination of 4-oxo-4H-thiopyran-3-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
4-Oxo-4H-thiopyran-3-carboxylic acid+SOCl2→4-Oxo-4H-thiopyran-3-carbonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-4H-thiopyran-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: It can be reduced to form 4-oxo-4H-thiopyran-3-methanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic substitution: Produces various substituted thiopyran derivatives.
Hydrolysis: Produces 4-oxo-4H-thiopyran-3-carboxylic acid.
Reduction: Produces 4-oxo-4H-thiopyran-3-methanol.
Aplicaciones Científicas De Investigación
4-Oxo-4H-thiopyran-3-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Oxo-4H-thiopyran-3-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-thiopyran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Oxo-4H-thiopyran-3-methanol: Similar structure but with a hydroxymethyl group instead of a carbonyl chloride group.
Uniqueness
4-Oxo-4H-thiopyran-3-carbonyl chloride is unique due to its high reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the synthesis of a wide range of derivatives with diverse applications .
Propiedades
Número CAS |
51727-16-3 |
|---|---|
Fórmula molecular |
C6H3ClO2S |
Peso molecular |
174.61 g/mol |
Nombre IUPAC |
4-oxothiopyran-3-carbonyl chloride |
InChI |
InChI=1S/C6H3ClO2S/c7-6(9)4-3-10-2-1-5(4)8/h1-3H |
Clave InChI |
FZQLPYNVCOAXGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C(C1=O)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![9-methyltetracyclo[6.2.1.13,6.02,7]dodec-4-ene](/img/structure/B13811868.png)
![Methyl-[2-[2-[2-[2-(2-methylsulfonothioyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-oxo-sulfanylidene-lambda6-sulfane](/img/structure/B13811879.png)






